p-SCN-Bn-PCTA belongs to a class of macrocyclic compounds designed for the complexation of metal ions. [, , ] Its bifunctional nature stems from its ability to bind both metal ions and biomolecules, making it a valuable tool for radiolabeling. [, , ] It plays a crucial role in scientific research by enabling the attachment of radiometals to targeting molecules, like antibodies, for diagnostic imaging and therapeutic applications. [, , ]
p-SCN-Bn-PCTA belongs to the class of bifunctional chelators, which are designed to bind metal ions while also providing reactive groups for conjugation to biological molecules. It is classified as a macrocyclic chelator due to its cyclic structure that includes multiple nitrogen atoms capable of coordinating with metal ions.
The synthesis of p-SCN-Bn-PCTA involves several steps that typically include the formation of the tetraazabicyclo structure followed by the introduction of the p-isothiocyanate group. A common method reported in literature involves:
The synthesis process has been optimized in various studies to enhance yield and reduce reaction times, often achieving completion within several hours under mild conditions .
The molecular structure of p-SCN-Bn-PCTA features a bicyclic framework that provides multiple coordination sites for metal ions. The key structural elements include:
The molecular formula is C_{19}H_{26}N_{6}O_{6}S, with a molar mass of approximately 442.57 g/mol. Structural studies have confirmed that the compound exhibits favorable geometrical configurations for metal coordination .
p-SCN-Bn-PCTA participates in several key chemical reactions:
The efficiency of these reactions has been demonstrated in various studies, showcasing high yields and specific targeting capabilities .
The mechanism of action for p-SCN-Bn-PCTA involves two primary processes:
Studies have shown that complexes formed with Gallium-68 exhibit superior stability and lower background signal compared to other chelators like DOTA .
p-SCN-Bn-PCTA exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed these properties .
p-SCN-Bn-PCTA has found extensive applications in various scientific fields:
Bifunctional chelators (BFCs) serve as molecular bridges between radiometals and biological targeting vectors (e.g., antibodies, peptides, aptamers). p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid) exemplifies a rationally designed BFC incorporating three critical elements:
Table 1: Structural Characteristics of p-SCN-Bn-PCTA
Property | Specification |
---|---|
Chemical Formula | C₂₅H₂₉N₅O₆S·3HCl (hydrochloride salt) |
Molecular Weight | 637 g/mol |
CAS Number | 949147-44-8 / 2649490-34-4 (hydrochloride) |
Coordination Sites | 7 (4 N-atoms from macrocycle, 3 O-atoms from carboxylates) |
Bifunctional Group | p-isothiocyanatobenzyl |
The synthesis of p-SCN-Bn-PCTA follows a multi-step sequence to integrate the isothiocyanate functional group:
Step 1: Macrocyclic Framework ConstructionThe PCTA core is synthesized via cyclization of tris(2-aminoethyl)amine with glyoxal derivatives under templated conditions. Metal-directed templating (e.g., using Ni²⁺ or Cu²⁺) ensures high ring-closure efficiency and stereoselectivity [9].
Step 2: Benzylation and Carboxylate Functionalization
Step 3: Isothiocyanate ActivationThe primary amine from Step 2 reacts with thiophosgene (CSCl₂) in chloroform at 0°C, generating the isothiocyanate (-N=C=S) functionality. This step requires strict anhydrous conditions to prevent hydrolysis to amines or ureas [9]. Final purification via reversed-phase HPLC yields p-SCN-Bn-PCTA hydrochloride (≥95% purity) [1] [3].
Table 2: Key Synthetic Intermediates
Intermediate | Function |
---|---|
PCTA-tris(t-Bu ester) | Macrocycle with protected carboxylates |
4-CN-Bn-PCTA | Cyanobenzyl-functionalized intermediate |
4-NH₂-Bn-PCTA | Aminobenzyl precursor for isothiocyanate synthesis |
Conjugation efficiency of p-SCN-Bn-PCTA to biomolecules depends on precise optimization of reaction parameters:
Antibody Conjugation (e.g., Cetuximab, Rituximab)
Aptamer Conjugation (e.g., PSMA-targeting RNA)
Table 3: Conjugation Efficiency Under Optimized Conditions
Biomolecule | pH | Temperature | Molar Ratio (BFC:Target) | Conjugates per Molecule |
---|---|---|---|---|
Rituximab | 8.9 | 25°C | 40:1 | 4.9 ± 0.9 |
Cetuximab | 8.5 | 30°C | 30:1 | 4.2 ± 0.7 |
A10-3.2 RNA Aptamer | 7.5 | 4°C | 20:1 | 1.0 (site-specific) |
The clinical utility of p-SCN-Bn-PCTA hinges on the in vitro and in vivo stability of its radiometal complexes:
Serum Stability Studies⁶⁴Cu-labeled p-SCN-Bn-PCTA-cetuximab retains >90% integrity in human serum after 48 hours at 37°C, as quantified by size-exclusion chromatography and radio-TLC. Minimal transchelation to serum proteins (e.g., albumin, transferrin) occurs due to the complex’s kinetic inertness . Comparatively, DTPA-based conjugates show <40% stability under identical conditions [10].
Transchelation ResistanceChallenge experiments with 100 mM EDTA (a potent metallochalator) displace <5% of ⁶⁴Cu from p-SCN-Bn-PCTA-bioconjugates over 24 hours, confirming thermodynamic superiority over acyclic chelators like DTPA (∼60% loss) [4] [7].
Comparative Chelator PerformanceIn head-to-head assessments of ⁶⁴Cu-radiolabeled anti-CD20 immunoconjugates:
Table 4: Stability Profile of ⁶⁴Cu-Labeled BFC-Antibody Conjugates
Bifunctional Chelator | % Serum Stability (48h, 37°C) | % EDTA Challenge Loss (24h) |
---|---|---|
p-SCN-Bn-PCTA | 94% | <5% |
p-SCN-Bn-NOTA | 97.5% ± 3% | <3% |
p-SCN-Bn-DOTA | 95% | <8% |
CHX-A"-DTPA | 38% | 62% |
Inertness in BiodistributionPET imaging using ⁶⁴Cu-p-SCN-Bn-PCTA-cetuximab in esophageal squamous cell carcinoma models demonstrates target-specific accumulation with low hepatic retention, indicating minimal in vivo demetallation. Liver uptake remains <10% ID/g at 48h post-injection .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1